Cytidine 3'(2')-Monophosphate
Description
Cytidine 3'(2')-monophosphate (CMP), also known as 3'(2')-cytidylic acid (CAS: 84-52-6), is a ribonucleotide derivative formed by the attachment of a phosphate group to the 3' or 2' hydroxyl of cytidine’s ribose moiety . It plays a role in nucleotide metabolism, serving as a precursor for cytidine diphosphate (CDP) and cytidine triphosphate (CTP) via phosphorylation by cytidine monophosphate kinase (CMK) . CMP can arise from enzymatic hydrolysis of cytidine 2',3'-cyclic monophosphate (2',3'-cCMP) by RNase or through dephosphorylation of higher-energy nucleotides like CTP . Its structural flexibility (3' vs. 2' phosphorylation) and involvement in microbial metabolism , mammalian cell regulation , and analytical chemistry make it a compound of broad scientific interest.
Properties
Molecular Formula |
C₉H₁₄N₃O₈P |
|---|---|
Molecular Weight |
323.2 |
Synonyms |
3’(2’)-Cytidylic Acid; 3’(2’)-CMP; 3’(2’)-Cytidinephosphoric Acid; 3’(2’)-Cytosylic Acid; Ribocytidine 3’(2’)-Monophosphate; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers: 2'-CMP vs. 3'-CMP
- Phosphate Position: The primary distinction lies in the phosphate group’s attachment site. In 3'-CMP, the phosphate is at the ribose 3'-OH, while 2'-CMP phosphorylates the 2'-OH. This difference alters molecular conformation and enzyme interactions.
- Metabolic Pathways: Both isomers are implicated in microbial phosphorus metabolism. Cronobacter species utilize 2'-CMP and 3'-CMP in phosphate transport and metabolism, with genome annotations highlighting shared pathways for their processing . However, 3'-CMP is more frequently reported in mammalian systems, such as its identification as a differential metabolite in rumen microbiomes .
Cytidine 5'-Monophosphate (5'-CMP)
- Biosynthetic Role: Unlike 2'-/3'-CMP, 5'-CMP is a canonical nucleotide directly incorporated into RNA. It is also a precursor for CDP and CTP synthesis. Studies on Tricholoma matsutake identified 5'-CMP as a key nucleic acid compound, with quantification methods achieving a detection limit of 1 mg/kg in milk powder, highlighting its stability compared to 2'-CMP .
Cyclic CMP Derivatives: 2',3'-cCMP vs. 3',5'-cCMP
- Synthesis and Detection :
- 2',3'-cCMP : Produced via RNase-mediated cleavage of RNA or bacterial biosynthesis (e.g., Pseudomonas fluorescens). It is hydrolyzed to 3'-CMP by RNase, a process inhibited by 3'-CMP itself .
- 3',5'-cCMP : Initially disputed due to misidentification in early studies , it is enzymatically synthesized from CTP by cytidylate cyclase . Commercial availability of both cyclic forms underscores their use in signaling research .
- 3',5'-cCMP: Proposed as a biomarker for acute leukemia, with elevated levels in leukocytes and urine of patients .
Non-Cytidine Monophosphates (UMP, AMP, GMP)
- Substrate Conversion Efficiency: UCK1 and UCK2 enzymes phosphorylate uridine and cytidine to their monophosphates. UCK1 shows higher efficiency for uridine (conversion rate: 85%) than cytidine (65%) .
- Quantitative Analysis : In milk powder, detection limits vary: 5'-CMP (1 mg/kg) is more readily detectable than UMP (5 mg/kg), likely due to differences in ionization or matrix interference .
- Thermal Stability : CMK (acting on CMP) exhibits lower thermostability than analogous kinases for UMP or AMP, necessitating protein engineering for industrial applications .
Data Tables
Table 1: Detection Limits of Nucleoside Monophosphates in Milk Powder (UPLC-QqQ/MS)
| Compound | Detection Limit (mg/kg) |
|---|---|
| Cytidine 5'-monophosphate | 1.0 |
| Uridine 5'-monophosphate | 5.0 |
| Adenosine 5'-monophosphate | 0.5 |
| Guanosine 5'-monophosphate | 0.1 |
Table 2: Enzymatic Activity of UCK1 Against Substrates
| Substrate | Relative Conversion Efficiency (%) |
|---|---|
| Uridine | 85 |
| Cytidine | 65 |
| 5-Methyluridine | 45 |
Research Implications and Challenges
- Analytical Complexity : Distinguishing 2'-CMP from 3'-CMP requires advanced techniques like UPLC-MS/MS or NMR due to structural similarity .
- Functional Overlap : While 2'-/3'-CMP share metabolic pathways in microbes , their distinct roles in mammalian systems (e.g., 3'-CMP in leukemia vs. 5'-CMP in RNA synthesis) highlight context-dependent functions.
- Synthetic Challenges : Cyclic CMP isomers, particularly 3',5'-cCMP, face synthesis controversies , necessitating rigorous validation in signaling studies.
Q & A
Q. What are the standard protocols for synthesizing Cytidine 3'-monophosphate in vitro?
Cytidine 3'-monophosphate (3'-CMP) is typically synthesized via enzymatic hydrolysis of cytidine 2',3'-cyclic monophosphate (2',3'-cCMP) using ribonuclease (RNase). This reaction is self-limiting, as 3'-CMP inhibits RNase activity, requiring precise control of enzyme-to-substrate ratios . Alternatively, chemical synthesis involves treating cytidine 2'(3')-phosphate with pancreatic RNase to yield 3'-CMP, followed by purification via ion-exchange chromatography . Key parameters include pH (7.0–7.5) and temperature (25–37°C) to optimize yield and minimize byproducts like cytidine 5'-monophosphate.
Q. How can researchers characterize the purity and structural integrity of Cytidine 3'-monophosphate?
High-resolution mass spectrometry (HRMS) with LC-Q-TOF (liquid chromatography-quadrupole time-of-flight) is recommended for confirming molecular weight (exact mass: 323.0518 Da) and isotopic patterns . Nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR, identifies phosphate group positioning (e.g., distinguishing 2'-, 3'-, and 5'-isomers). For metabolomic studies, reference standards from databases like the Common Endogenous Metabolites Atlas ensure accurate identification in biological matrices .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in RNase inhibition studies involving Cytidine 3'-monophosphate?
RNase inhibition by 3'-CMP is concentration-dependent and varies with substrate conformation. Isothermal titration calorimetry (ITC) can quantify binding affinity () and stoichiometry between RNase A and 3'-CMP. For example, ITC data integration reveals a 1:1 binding ratio and exothermic enthalpy changes (), clarifying competitive inhibition mechanisms . Discrepancies in inhibition efficiency may arise from competing substrates (e.g., 2',3'-cCMP) or buffer conditions (e.g., ionic strength), necessitating kinetic assays (e.g., Michaelis-Menten with varying inhibitor concentrations).
Q. How does Cytidine 2',3'-cyclic monophosphate serve as a tool for probing RNA structural dynamics?
2',3'-cCMP, a precursor to 3'-CMP, is used to study RNA folding and ribozyme activity. Its cyclic phosphate group mimics transition states in RNA cleavage, making it a competitive inhibitor of ribonucleases. Researchers employ fluorescence anisotropy to monitor RNA-cCMP interactions or X-ray crystallography to resolve enzyme-substrate complexes . Stability studies under varying pH (4.0–9.0) and temperature (4–42°C) reveal non-canonical RNA conformations, such as G-quadruplexes, using circular dichroism (CD) spectroscopy.
Q. What methodologies detect Cytidine 3'-monophosphate in metabolomic studies, and how are interferences mitigated?
In metabolomics, 3'-CMP is quantified via LC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., m/z 323 → 97 for the phosphate group). Isotope dilution using -labeled cytidine improves accuracy in complex samples like human placenta . Interferences from isomers (e.g., 2'-CMP) are resolved using hydrophilic interaction liquid chromatography (HILIC) with ammonium acetate buffers (pH 5.0). Normalization to total protein content (e.g., via Folin-Ciocalteu assay) controls for matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
